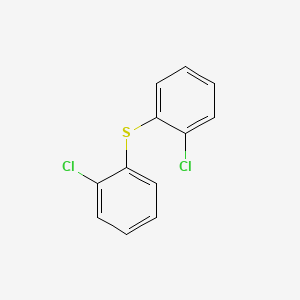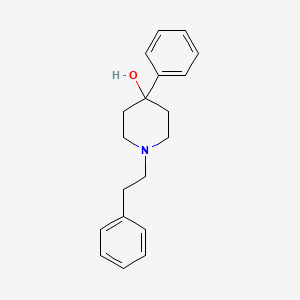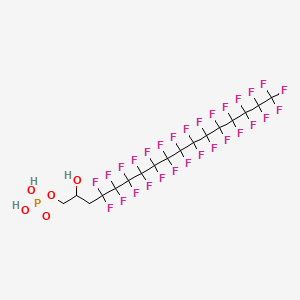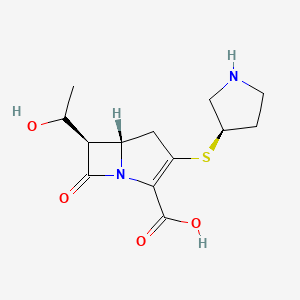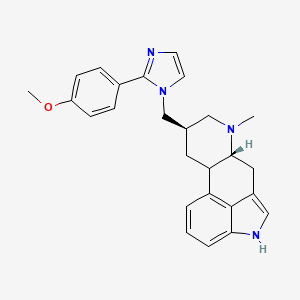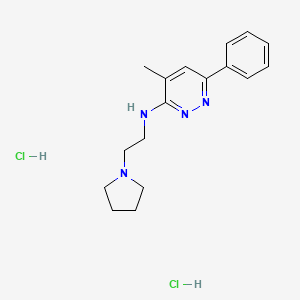
3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride is a chemical compound with the molecular formula C17H22N4·2HCl and a molecular weight of 355.31 . This compound is known for its complex structure, which includes a pyridazine ring, a phenyl group, and a pyrrolidine moiety. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including batch and continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Unfortunately, specific details on industrial production methods are not publicly disclosed .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride include other pyridazine derivatives with similar structural features. Examples include:
- 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride
- 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, free base
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
118269-78-6 |
|---|---|
Molekularformel |
C17H24Cl2N4 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
4-methyl-6-phenyl-N-(2-pyrrolidin-1-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H22N4.2ClH/c1-14-13-16(15-7-3-2-4-8-15)19-20-17(14)18-9-12-21-10-5-6-11-21;;/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,18,20);2*1H |
InChI-Schlüssel |
VNFPPBAUIPFKFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN=C1NCCN2CCCC2)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



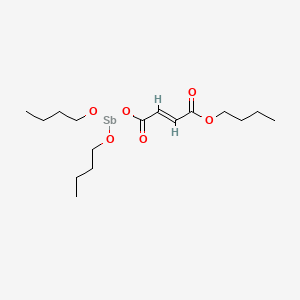
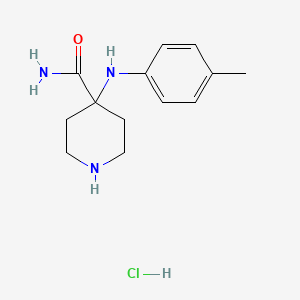
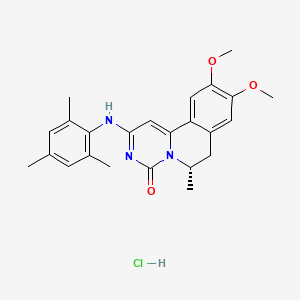

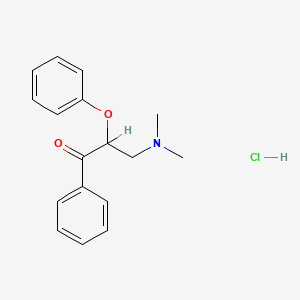
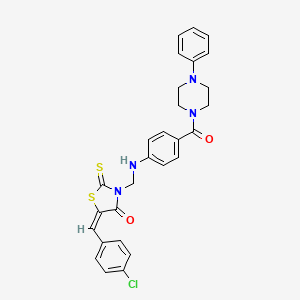
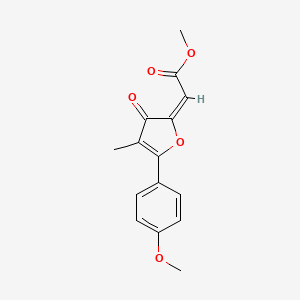
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
